3,4-Diaminobenzenethiol

Catalog No.
S1911252
CAS No.
655247-00-0
M.F
C6H8N2S
M. Wt
140.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Diaminobenzenethiol

CAS Number

655247-00-0

Product Name

3,4-Diaminobenzenethiol

IUPAC Name

3,4-diaminobenzenethiol

Molecular Formula

C6H8N2S

Molecular Weight

140.21 g/mol

InChI

InChI=1S/C6H8N2S/c7-5-2-1-4(9)3-6(5)8/h1-3,9H,7-8H2

InChI Key

FPXQABNVPCVWQU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S)N)N

Canonical SMILES

C1=CC(=C(C=C1S)N)N

3,4-Diaminobenzenethiol (CAS: 655247-00-0) is a highly specialized bifunctional aromatic building block featuring an ortho-diamine moiety and a reactive thiol group. In materials science and chemoinformatics, this specific functional combination is critical for designing surface-anchored sensors, self-assembled monolayers (SAMs), and functionalized metal nanoparticles [1]. The thiol group provides robust covalent anchoring to gold and silver surfaces via strong metal-sulfur bonds, while the ortho-diamine serves as a highly selective recognition site for nitric oxide (NO) and specific metal cations like Cu2+, as well as a condensation precursor for quinoxalines and benzimidazoles [2]. For industrial and laboratory procurement, its value lies in eliminating the need for multi-step conjugations by providing both surface-binding and target-recognition capabilities in a single compact molecule.

Procurement of generic diamines (such as 1,2-phenylenediamine) or generic aminothiols (such as 4-aminothiophenol) cannot replicate the dual-action performance of 3,4-diaminobenzenethiol. While 1,2-phenylenediamine can react with NO to form benzotriazoles, it lacks the thiol anchor required for surface-enhanced Raman scattering (SERS) or nanoparticle functionalization, leading to probe leaching or complete failure to assemble on noble metals [1]. Conversely, 4-aminothiophenol readily forms self-assembled monolayers on gold and silver but lacks the adjacent amine required to form the triazole ring, rendering it completely unresponsive to NO [1]. For applications requiring both surface immobilization and ortho-diamine reactivity, 3,4-diaminobenzenethiol is the non-interchangeable, procurement-critical choice.

Ratiometric SERS Detection of Nitric Oxide (NO) via Surface Anchoring

3,4-Diaminobenzenethiol enables the construction of ratiometric SERS nanoprobes because it anchors to silver/gold via the thiol group while leaving the ortho-diamine free to react with NO. Upon NO exposure, it forms a triazole ring, generating a new Raman peak at 541 cm⁻¹ while the C-S reference peak at 1078 cm⁻¹ remains stable, allowing quantitative detection with a limit of 3.89 nmol/L[1]. Comparatively, 1,2-phenylenediamine cannot form stable Ag-S bonds, preventing the generation of a stable SERS signal, while 4-aminothiophenol cannot form the triazole ring, yielding zero NO-specific ratiometric response [1].

Evidence DimensionSERS Ratiometric NO Detection Limit and Structural Stability
Target Compound Data3.89 nmol/L LOD; stable Ag-S anchoring with 541 cm⁻¹/1078 cm⁻¹ ratiometric tracking
Comparator Or Baseline1,2-phenylenediamine (Lacks surface anchoring) / 4-aminothiophenol (Lacks NO reactivity)
Quantified DifferenceEnables sub-4 nmol/L SERS NO detection where baseline analogs fail completely at either anchoring or sensing
ConditionsAuNSs@Ag nanoparticles, NO concentration range 10-60 nmol/L

For researchers developing implantable or cellular SERS sensors, this compound is mandatory to achieve both stable metallic immobilization and selective NO recognition, ensuring mainstream laboratory workflow fit.

Colorimetric Detection of Copper Ions (Cu2+) via Nanoparticle Aggregation

3,4-Diaminobenzenethiol acts as a highly specific ligand for gold nanoparticles (AuNPs) in the colorimetric detection of Cu2+. The unique coordination geometry provided by the combination of the thiol (for AuNP attachment) and the ortho-diamine (for Cu2+ chelation) allows for rapid, visible color changes proportional to Cu2+ concentration [1]. Assays utilizing this compound demonstrate a linear detection range of 0.5 μM to 2.0 μM with recoveries of 92–109%[1]. In contrast, generic thiols like 4-aminothiophenol lack the specific bidentate amine coordination environment, resulting in lower selectivity against competing heavy metal ions and failing to induce the required specific aggregation.

Evidence DimensionCu2+ detection linearity and recovery in aqueous media
Target Compound Data0.5 - 2.0 μM linear range, 92-109% recovery
Comparator Or BaselineMonofunctional thiols (e.g., 4-aminothiophenol) lacking bidentate amine chelation
Quantified DifferenceHigh selectivity and direct aggregation response without secondary chelators
ConditionsAqueous solution, unmodified or modified gold nanoparticles

Procurement for environmental testing or assay development should prioritize this compound to simplify assay design and eliminate the need for multi-step nanoparticle functionalization.

Synthesis of NIR-II Fluorescent Nanoprobes via Nucleophilic Substitution

The bifunctionality of 3,4-Diaminobenzenethiol allows it to be coupled with cyanine dyes (e.g., IR 1061) to create NO-responsive near-infrared (NIR-II) probes. The ortho-diamine acts as an electron donor, quenching the dye via photoinduced electron transfer (PET) [1]. Upon reaction with NO, the PET is inhibited, resulting in a massive fluorescence recovery. Studies show that the resulting probe exhibits a 9.2-fold fluorescence increment at 1050 nm upon NO treatment [1]. The presence of the thiol group provides a synthetic handle for further nucleophilic substitution that standard 1,2-phenylenediamine lacks, enabling integration into complex nanocarriers like mesoporous silica nanoparticles.

Evidence DimensionFluorescence enhancement upon NO exposure
Target Compound Data9.2-fold increment at 1050 nm
Comparator Or BaselineUnfunctionalized NIR dyes or OPD-based probes lacking secondary conjugation handles
Quantified Difference9.2-fold signal-to-noise enhancement with retained synthetic modularity
Conditions10 μM probe incubated with 10 μM NO at 37 °C for 15 min in PBS

For in vivo imaging and diagnostic procurement, this compound provides both the NO-responsive switch and the chemical handle needed for advanced nanocarrier integration, proving its superior precursor suitability.

Ratiometric SERS Biosensors

Ideal for manufacturing silver- or gold-based SERS nanoprobes for real-time, low-concentration tracking of nitric oxide in live cells or tissues, leveraging the compound's dual anchoring and sensing capabilities [1].

Environmental Colorimetric Assays

Used as a primary ligand for gold nanoparticles to create rapid, naked-eye or UV-Vis quantifiable detection kits for Cu2+ in water samples, avoiding the need for multi-step functionalization[2].

Advanced Diagnostic Imaging Precursors

Serves as the reactive core for synthesizing NIR-II fluorescent probes used in monitoring drug-induced liver injury (DILI) or other NO-related pathologies, utilizing its PET quenching mechanism and synthetic modularity[3].

XLogP3

0.8

Wikipedia

3,4-diaminobenzenethiol

Dates

Last modified: 08-16-2023

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